molecular formula C7H5N3O3 B12104213 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B12104213
M. Wt: 179.13 g/mol
InChI Key: UKEQVNRWFUJLQX-UHFFFAOYSA-N
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Description

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system containing both triazole and pyridine moieties. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the ring-closure reaction of a precursor compound in the presence of a dehydration condensing agent. This reaction is often carried out in an ether solvent, with or without inert gas protection, to yield the desired product . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis .

Industrial Production Methods: The industrial production of this compound leverages the aforementioned synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The use of microwave-mediated synthesis is particularly advantageous for large-scale production due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyridines .

Scientific Research Applications

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity and leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit c-Met kinase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-4-1-2-10-5(3-4)8-9-6(10)7(12)13/h1-3,8H,(H,12,13)

InChI Key

UKEQVNRWFUJLQX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)NN=C2C(=O)O

Origin of Product

United States

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